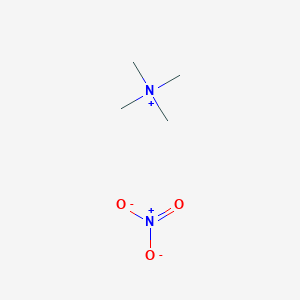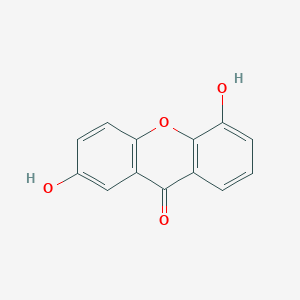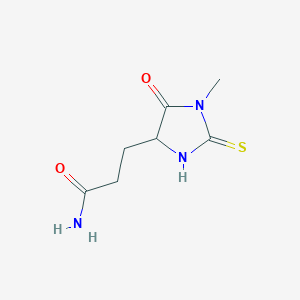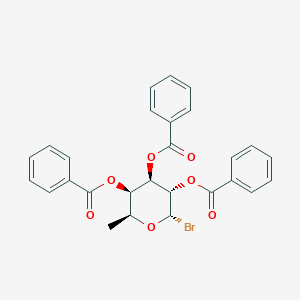
2,3,4-Tri-O-benzoylfucopyranosyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-benzoylfucopyranosyl bromide (BTF) is a compound that belongs to the family of fucosylated oligosaccharides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
2,3,4-Tri-O-benzoylfucopyranosyl bromide exerts its biological effects through various mechanisms, including modulation of cell signaling pathways, inhibition of enzymatic activity, and alteration of protein-protein interactions. One of the main mechanisms of action of 2,3,4-Tri-O-benzoylfucopyranosyl bromide is its ability to inhibit the activity of fucosidases, which are enzymes that catalyze the removal of fucose residues from glycoproteins. This inhibition can lead to the accumulation of fucosylated glycoproteins, which can affect various cellular processes.
Efectos Bioquímicos Y Fisiológicos
2,3,4-Tri-O-benzoylfucopyranosyl bromide has been shown to have various biochemical and physiological effects, including modulation of immune cell function, inhibition of cancer cell proliferation and metastasis, and enhancement of drug efficacy. 2,3,4-Tri-O-benzoylfucopyranosyl bromide has also been shown to have anti-inflammatory and antioxidant properties, which can contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3,4-Tri-O-benzoylfucopyranosyl bromide in lab experiments is its ability to selectively target fucosylated glycoproteins, which can facilitate the study of their biological functions. 2,3,4-Tri-O-benzoylfucopyranosyl bromide is also relatively stable and can be easily synthesized using various methods. However, one of the main limitations of 2,3,4-Tri-O-benzoylfucopyranosyl bromide is its potential toxicity, which can affect the quality of the experimental results. In addition, the synthesis of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can be time-consuming and expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2,3,4-Tri-O-benzoylfucopyranosyl bromide in scientific research. One potential direction is the development of fucosylated drugs using 2,3,4-Tri-O-benzoylfucopyranosyl bromide as a starting material. Another direction is the investigation of the role of fucosylation in various diseases, including autoimmune disorders and infectious diseases. Finally, the development of more efficient and cost-effective methods for the synthesis of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can facilitate its use in various experiments.
Conclusion:
In conclusion, 2,3,4-Tri-O-benzoylfucopyranosyl bromide is a compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,3,4-Tri-O-benzoylfucopyranosyl bromide have been discussed in this paper. Further research on 2,3,4-Tri-O-benzoylfucopyranosyl bromide can contribute to our understanding of the role of fucosylation in various biological processes and facilitate the development of novel therapeutic interventions.
Métodos De Síntesis
2,3,4-Tri-O-benzoylfucopyranosyl bromide can be synthesized using a variety of methods, including chemical and enzymatic synthesis. The chemical synthesis method involves the use of benzoyl chloride and fucose, while the enzymatic synthesis method involves the use of fucosyltransferase. The chemical synthesis method is relatively simple and cost-effective, but it may produce impurities that can affect the quality of the final product. The enzymatic synthesis method, on the other hand, is more complex and expensive, but it can produce a higher quality product with fewer impurities.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-benzoylfucopyranosyl bromide has been widely used in scientific research due to its potential applications in various fields, including immunology, cancer research, and drug development. In immunology, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used as a tool to study the role of fucosylation in immune cell function and signaling. In cancer research, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used to investigate the role of fucosylation in cancer cell proliferation and metastasis. In drug development, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used as a starting material for the synthesis of fucosylated drugs.
Propiedades
Número CAS |
131897-73-9 |
|---|---|
Nombre del producto |
2,3,4-Tri-O-benzoylfucopyranosyl bromide |
Fórmula molecular |
C27H23BrO7 |
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24+/m0/s1 |
Clave InChI |
ZNQXFYBHGDPZCZ-JYZZCPHSSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Otros números CAS |
131897-73-9 |
Sinónimos |
2,3,4-tri-O-benozyl-alpha-fucopyranosyl bromide 2,3,4-tri-O-benzoylfucopyranosyl bromide tri-Bz-Fuc-B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




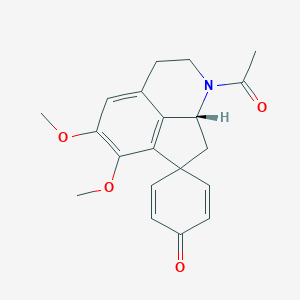
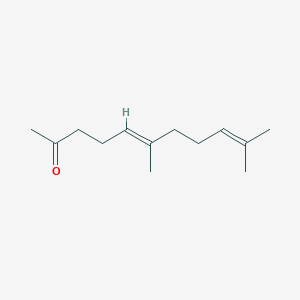
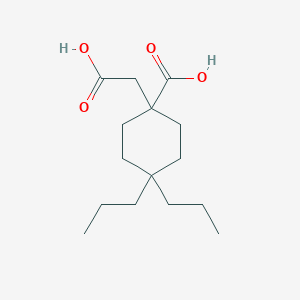
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
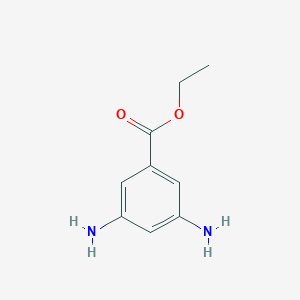
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)

